

# Synthesis pathway for Biotin-PEG3-SH

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## Compound of Interest

Compound Name: *Biotin-PEG3-SH*

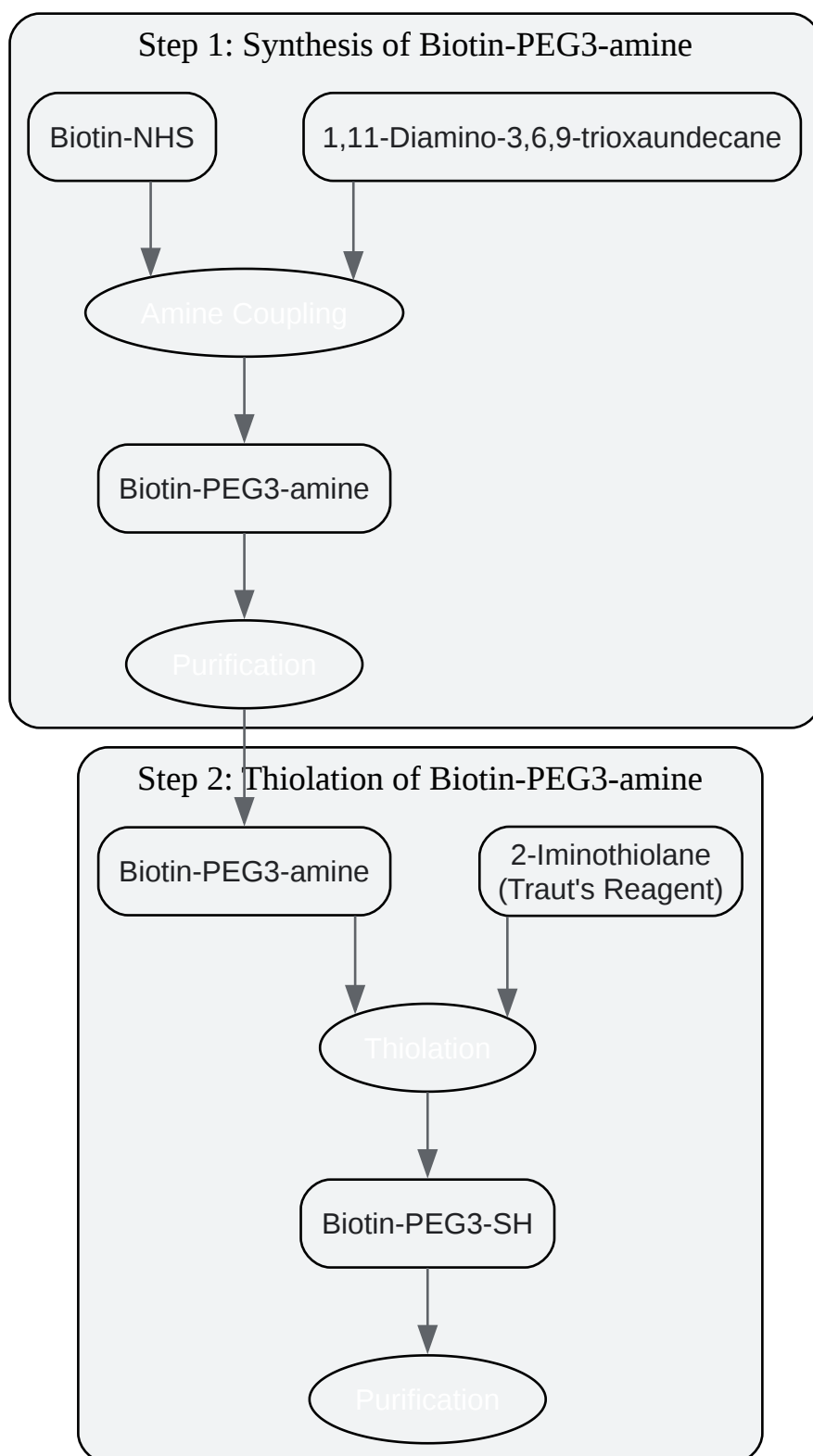
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## Overview of the Synthesis Pathway

The synthesis of **Biotin-PEG3-SH** is a two-step process. The first step involves the synthesis of an amine-functionalized biotin-PEG linker, which is then converted to the final thiol-containing product in the second step. This strategy allows for a controlled and efficient synthesis, yielding a high-purity product suitable for various bioconjugation applications.

The overall synthesis workflow is depicted below:



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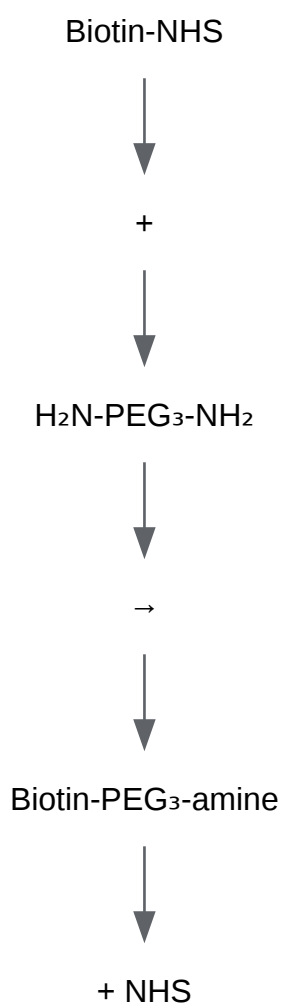
Caption: Overall workflow for the two-step synthesis of **Biotin-PEG3-SH**.

## Experimental Protocols

### Step 1: Synthesis of Biotin-PEG3-amine

This step involves the reaction of an activated biotin derivative, Biotin-NHS ester, with a diamine-functionalized polyethylene glycol linker. The use of a large excess of the diamine linker minimizes the formation of the di-biotinylated product.

Reaction Scheme:



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Caption: Reaction of Biotin-NHS with diamino-PEG3 to form Biotin-PEG3-amine.

Materials:

Reagent/Solvent	Molecular Weight ( g/mol )	CAS Number
Biotin-N-hydroxysuccinimide ester (Biotin-NHS)	341.38	3399-15-9
1,11-Diamino-3,6,9-trioxaundecane (H <sub>2</sub> N-PEG3-NH <sub>2</sub> )	220.30	4241-33-4
Anhydrous Dimethylformamide (DMF)	73.09	68-12-2
Triethylamine (TEA)	101.19	121-44-8
Diethyl ether	74.12	60-29-7
Silica gel for column chromatography	-	-
Dichloromethane (DCM)	84.93	75-09-2
Methanol (MeOH)	32.04	67-56-1

**Procedure:**

- Dissolve Biotin-NHS ester (1 equivalent) in anhydrous DMF.
- In a separate flask, dissolve a 10-fold molar excess of 1,11-Diamino-3,6,9-trioxaundecane in anhydrous DMF.
- Slowly add the Biotin-NHS ester solution to the diamine solution with constant stirring at room temperature.
- Add triethylamine (2 equivalents) to the reaction mixture to act as a base.
- Allow the reaction to proceed for 12-16 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, remove the DMF under reduced pressure.

- Precipitate the crude product by adding cold diethyl ether and collect the solid by filtration.
- Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to isolate the mono-biotinylated product, Biotin-PEG3-amine.<sup>[1]</sup>

Characterization of Biotin-PEG3-amine:

Property	Value
Molecular Formula	C18H34N4O5S
Molecular Weight	418.6 g/mol
CAS Number	359860-27-8
Purity (Typical)	≥95%
Appearance	White to off-white solid
Solubility	DMF, DMSO, Ethanol, PBS (pH 7.2)

## Step 2: Synthesis of Biotin-PEG3-SH from Biotin-PEG3-amine

This step involves the conversion of the terminal primary amine of Biotin-PEG3-amine to a thiol group. A common and efficient method for this transformation is the use of 2-iminothiolane (Traut's Reagent).<sup>[2][3][4][5]</sup>

Reaction Scheme:

Biotin-PEG<sub>3</sub>-amine

+



2-Iminothiolane



→

Biotin-PEG<sub>3</sub>-SH[Click to download full resolution via product page](#)

Caption: Reaction of Biotin-PEG<sub>3</sub>-amine with 2-iminothiolane to yield **Biotin-PEG<sub>3</sub>-SH**.

Materials:

Reagent/Solvent	Molecular Weight ( g/mol )	CAS Number
Biotin-PEG <sub>3</sub> -amine	418.6	359860-27-8
2-Iminothiolane hydrochloride (Traut's Reagent)	137.63	4781-83-3
Phosphate-buffered saline (PBS), pH 8.0	-	-
Degassed, deionized water	18.02	7732-18-5
Desalting column (e.g., Sephadex G-25)	-	-

## Procedure:

- Dissolve Biotin-PEG3-amine (1 equivalent) in PBS (pH 8.0) to a final concentration of 1-5 mg/mL.
- Prepare a fresh solution of 2-iminothiolane hydrochloride in degassed, deionized water. A 10 to 20-fold molar excess of Traut's reagent over Biotin-PEG3-amine is recommended.
- Add the 2-iminothiolane solution to the Biotin-PEG3-amine solution with gentle mixing.
- Incubate the reaction at room temperature for 1 hour. The reaction should be performed under an inert atmosphere (e.g., by purging with nitrogen or argon) to prevent oxidation of the newly formed thiol group.
- Remove the excess, unreacted 2-iminothiolane and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable degassed buffer (e.g., PBS with 1-5 mM EDTA).
- The fractions containing the thiolated product, **Biotin-PEG3-SH**, are collected. The presence of the free thiol can be confirmed using Ellman's reagent.

Characterization of **Biotin-PEG3-SH**:

Property	Value
Molecular Formula	C18H33N3O5S2
Molecular Weight	435.6 g/mol
CAS Number	1244028-52-1
Purity (Typical)	≥95%
Appearance	White solid or oil
Solubility	Soluble in aqueous buffers, DMF, DMSO

## Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

Table 1: Properties of Key Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Biotin-NHS	C14H19N3O5S	341.38	3399-15-9
H2N-PEG3-NH2	C10H24N2O3	220.30	4241-33-4
Biotin-PEG3-amine	C18H34N4O5S	418.6	359860-27-8
2-Iminothiolane·HCl	C4H10CINS	137.63	4781-83-3
Biotin-PEG3-SH	C18H33N3O5S2	435.6	1244028-52-1

Table 2: Typical Reaction Conditions

Reaction Step	Key Reagents	Solvent	Temperature	Duration	Molar Ratio (Reagent:Substrate)
Amine Coupling	Biotin-NHS, H2N-PEG3-NH2, TEA	DMF	Room Temp.	12-16 h	1:10 (Biotin-NHS:Diamine)
Thiolation	Biotin-PEG3-amine, 2-Iminothiolane	PBS pH 8.0	Room Temp.	1 h	10-20:1 (Traut's:Amine)

## Concluding Remarks

This technical guide provides a comprehensive overview of a reliable and reproducible synthesis pathway for **Biotin-PEG3-SH**. The two-step approach, involving the initial synthesis of Biotin-PEG3-amine followed by thiolation, allows for good control over the reaction and facilitates the purification of the final product. The provided protocols are based on established chemical principles and can be adapted by researchers for their specific needs. Proper



handling and storage of the reagents, particularly the moisture-sensitive Biotin-NHS and the readily oxidizable thiol-containing compounds, are crucial for successful synthesis. The final **Biotin-PEG3-SH** product is a versatile reagent for a wide range of applications in bioconjugation, drug delivery, and diagnostics.

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